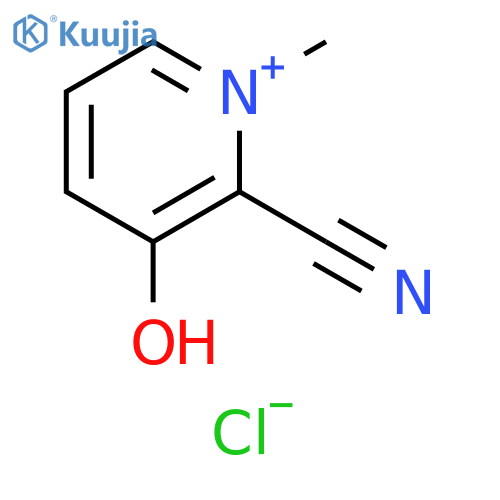Cas no 24027-03-0 (2-Cyano-3-hydroxy-1-methylpyridin-1-ium chloride)

24027-03-0 structure
商品名:2-Cyano-3-hydroxy-1-methylpyridin-1-ium chloride
CAS番号:24027-03-0
MF:C7H7ClN2O
メガワット:170.59628033638
CID:4642513
2-Cyano-3-hydroxy-1-methylpyridin-1-ium chloride 化学的及び物理的性質
名前と識別子
-
- 2-Cyano-3-hydroxy-1-methylpyridin-1-ium chloride
-
- インチ: 1S/C7H6N2O.ClH/c1-9-4-2-3-7(10)6(9)5-8;/h2-4H,1H3;1H
- InChIKey: VIFZSNPKQODONK-UHFFFAOYSA-N
- ほほえんだ: C(C1[N+](=CC=CC=1O)C)#N.[Cl-]
2-Cyano-3-hydroxy-1-methylpyridin-1-ium chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1232541-250mg |
2-Cyano-3-hydroxy-1-methylpyridin-1-ium chloride |
24027-03-0 | 90% | 250mg |
$545 | 2023-05-17 | |
| Oakwood | 180354-100mg |
2-Cyano-3-hydroxy-1-methylpyridin-1-ium chloride |
24027-03-0 | 90% | 100mg |
$220.00 | 2023-09-17 | |
| 1PlusChem | 1P01EV1V-100mg |
2-Cyano-3-hydroxy-1-methylpyridin-1-ium chloride |
24027-03-0 | 90% | 100mg |
$257.00 | 2024-05-22 | |
| A2B Chem LLC | AX72243-1g |
2-Cyano-3-hydroxy-1-methylpyridin-1-ium chloride |
24027-03-0 | 90% | 1g |
$1940.00 | 2024-04-20 | |
| A2B Chem LLC | AX72243-100mg |
2-Cyano-3-hydroxy-1-methylpyridin-1-ium chloride |
24027-03-0 | 90% | 100mg |
$220.00 | 2024-04-20 | |
| 1PlusChem | 1P01EV1V-1g |
2-Cyano-3-hydroxy-1-methylpyridin-1-ium chloride |
24027-03-0 | 90% | 1g |
$2130.00 | 2024-05-22 | |
| eNovation Chemicals LLC | Y1232541-100mg |
2-Cyano-3-hydroxy-1-methylpyridin-1-ium chloride |
24027-03-0 | 90% | 100mg |
$460 | 2025-03-01 | |
| eNovation Chemicals LLC | Y1232541-1g |
2-Cyano-3-hydroxy-1-methylpyridin-1-ium chloride |
24027-03-0 | 90% | 1g |
$3195 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1232541-100mg |
2-Cyano-3-hydroxy-1-methylpyridin-1-ium chloride |
24027-03-0 | 90% | 100mg |
$460 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1232541-1g |
2-Cyano-3-hydroxy-1-methylpyridin-1-ium chloride |
24027-03-0 | 90% | 1g |
$3385 | 2025-02-20 |
2-Cyano-3-hydroxy-1-methylpyridin-1-ium chloride 関連文献
-
1. 1,3-Dipolar character of six-membered aromatic rings. Part 44. Further examples of troponoid synthesisAlan R. Katritzky,Julie Banerji,Nicholas Dennis,Joan Ellison,Gebran J. Sabongi,Ernst-Ulrich Würthwein J. Chem. Soc. Perkin Trans. 1 1979 2528
24027-03-0 (2-Cyano-3-hydroxy-1-methylpyridin-1-ium chloride) 関連製品
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
